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Compound of Interest

Compound Name: 5-Bromo-1-ethylpyridin-2(1H)-one

Cat. No.: B1340731 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The pyridinone scaffold is a privileged structure in medicinal chemistry, forming the core of

numerous enzyme inhibitors with broad therapeutic potential.[1][2] Its ability to act as both a

hydrogen bond donor and acceptor allows for versatile interactions within enzyme active sites.

[2] This guide provides a head-to-head comparison of pyridinone-based inhibitors targeting

three key enzymes implicated in cancer and other diseases: PIM-1 kinase, Met kinase, and

mutant Isocitrate Dehydrogenase 1 (IDH1). The following sections present quantitative data,

detailed experimental protocols, and visualizations of relevant signaling pathways and

workflows to aid in research and drug development efforts.

Quantitative Performance Data
The inhibitory activities of various pyridinone-based compounds against their target enzymes

are summarized below. The data, presented as IC50 (half-maximal inhibitory concentration) or

Ki (inhibition constant) values, are collated from multiple studies. It is important to note that

direct comparisons should be made with caution, as experimental conditions may vary between

studies.

Table 1: Pyridinone-Based PIM-1 Kinase Inhibitors
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Compound/Referen
ce

Target IC50 (µM) Assay Type

Compound 4c[3] PIM-1 0.110 In vitro kinase assay

Compound 4f[3] PIM-1 0.095 In vitro kinase assay

Pyridothienopyrimidin-

4-one 7a[4]
PIM-1 1.18 In vitro kinase assay

Pyridothienopyrimidin-

4-one 7c[4]
PIM-1 1.38 In vitro kinase assay

SKI-O-068[5] PIM-1 0.123
Biochemical enzyme

assay

Table 2: Pyridinone-Based Met Kinase Inhibitors
Compound/Referen
ce

Target IC50 (µM) Assay Type

Pyrrolopyridine-

pyridinone 44a[6][7]
Met Kinase 0.06

GTL-16 cell

proliferation

Pyrrolopyridine-

pyridinone 44b[6][7]
Met Kinase 0.07

GTL-16 cell

proliferation

Conformationally

constrained 2-

pyridone analogue

2[2]

Met Kinase 0.0018 In vitro kinase assay

Table 3: Pyridinone-Based Mutant IDH1 Inhibitors
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Compound/Ref
erence

Target IC50 (nM) Ki (µM) Assay Type

2H-1λ2-Pyridin-

2-one 14[8]
IDH1 R132H 81 -

Biochemical

Assay

2H-1λ2-Pyridin-

2-one 14[8]
IDH1 R132C 72 -

Biochemical

Assay

Pyridinone–

thiohydantoin

derivatives[9]

Mutant IDH1

(R132H)
- 0.42–9.2 Enzymatic Assay

Signaling Pathways and Experimental Workflows
Visualizations of key signaling pathways and a general experimental workflow for enzyme

inhibition assays are provided below using Graphviz. These diagrams offer a clear overview of

the biological context and experimental design.
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Caption: PIM-1 Kinase Signaling Pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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